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Introduction
Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the

neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's endogenous ligand, substance P, is a

neuropeptide implicated in a variety of physiological and pathological processes within the

central nervous system (CNS), including the modulation of stress, mood, and neuronal

excitability.[2][3][4][5] Orvepitant's ability to cross the blood-brain barrier and achieve high

levels of CNS receptor occupancy has made it a subject of investigation for several CNS-

related conditions.

This technical guide provides a comprehensive overview of the central nervous system effects

of orvepitant, summarizing available quantitative data, outlining experimental protocols from

key studies, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action
Orvepitant exerts its pharmacological effects by competitively binding to and blocking the

neurokinin-1 receptor, thereby preventing the downstream signaling cascade initiated by

substance P. This antagonism is non-surmountable, indicating a strong and persistent blockade

of the receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon

activation by substance P, primarily couples to Gq and Gs heterotrimeric G-proteins. This

initiates a cascade of intracellular events, including the activation of phospholipase C (PLC),
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leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second

messengers, in turn, trigger the release of intracellular calcium and the activation of protein

kinase C (PKC), respectively. The signaling cascade further involves the mitogen-activated

protein kinase (MAPK) pathway, including ERK1/2 and p38 MAPK, and can influence the NF-

κB signaling pathway, a key regulator of inflammatory responses.
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Quantitative Data
Receptor Binding and Potency

Parameter Species/System Value Reference

pKi
Human NK-1

Receptor
10.2

Apparent pKB
Human NK-1 CHO

cells
10.30

Preclinical Pharmacokinetics
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Species
Administrat
ion

Bioavailabil
ity (F)

Plasma
Clearance
(Clp)

Half-life (t½) Reference

Rat Oral 17% 29 mL/min/kg 2.3 h

Dog Oral 55% 6 mL/min/kg 6.1 h

CNS Receptor Occupancy
A Positron Emission Tomography (PET) study in eight healthy male volunteers demonstrated

that oral doses of 30-60 mg/day of orvepitant resulted in over 99% occupancy of central NK-1

receptors for at least 24 hours.

Dose
Receptor
Occupancy

Duration Reference

30-60 mg/day >99% ≥24 hours

Central Nervous System Effects and Clinical Studies
Major Depressive Disorder (MDD)
The high receptor occupancy of orvepitant in the CNS prompted its investigation as a potential

antidepressant. Two Phase II, randomized, double-blind, placebo-controlled studies (Study 733

and Study 833) were conducted in patients with MDD.
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Study
Treatment
Group

Change
from
Baseline in
HAM-D
Total Score
(Drug-
Placebo
Difference)

95%
Confidence
Interval

p-value Reference

Study 733
Orvepitant 30

mg/day
-2.41 -4.50 to -0.31 0.0245

Study 733
Orvepitant 60

mg/day
-2.86 -4.97 to -0.75 0.0082

Study 833
Orvepitant 30

mg/day
-1.67 -3.73 to 0.39 0.1122

Study 833
Orvepitant 60

mg/day
-0.76 -2.85 to 1.32 0.4713

While Study 733 demonstrated a statistically significant improvement in depressive symptoms,

Study 833 did not show a significant difference between orvepitant and placebo. Despite the

mixed results, these studies provided evidence supporting the hypothesis that full and

persistent blockade of central NK-1 receptors may be an effective mechanism for treating

MDD.

Anxiolytic Effects
Preclinical studies in marmosets indicated a potential anxiolytic-like effect of orvepitant. A
dose-dependent reduction in the number of postures associated with anxiety was observed

following oral administration.
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Dose (mg/kg)
Reduction in Anxious
Postures

Reference

1 34.9%

3 36.6%

10 46.4%

A clinical trial (NCT01000493) was also conducted to assess the efficacy and safety of

orvepitant in adults with non-combat-related Post-Traumatic Stress Disorder (PTSD);

however, quantitative results from this study are not publicly available.

Chronic Cough
Orvepitant has been extensively studied as a treatment for refractory or unexplained chronic

cough (RUCC), a condition thought to involve neuronal hypersensitivity in the cough reflex

pathway.

The VOLCANO-2 study was a Phase IIb dose-ranging trial. While the primary endpoint of a

reduction in awake cough frequency was not met in the full analysis set, orvepitant at a dose

of 30 mg once daily showed statistically significant and clinically relevant improvements in

several patient-reported outcomes at 12 weeks.

Patient-Reported
Outcome

Orvepitant 30 mg
vs. Placebo

p-value Reference

Leicester Cough

Questionnaire

Statistically significant

improvement
0.009

Cough Severity VAS
Statistically significant

improvement
0.034

Urge-to-Cough VAS
Statistically significant

improvement
0.005

In a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant

reduction in cough frequency was observed with the 30 mg dose (p=0.066).
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The VOLCANO-1 study, a Phase 2 pilot study, demonstrated a statistically and clinically

significant improvement in objective daytime cough frequency with orvepitant 30 mg once

daily.

Time Point

Reduction
from Baseline
in Daytime
Cough
Frequency

95%
Confidence
Interval

p-value Reference

Week 4
18.9 coughs/h

(26%)
9.6 to 28.3 < .001

Week 1
27.0 coughs/h

(38%)
11.4 to 42.7 .001

Week 8 (post-

discontinuation)

20.4 coughs/h

(29%)
3.2 to 37.5 .020

Experimental Protocols
Detailed, step-by-step protocols for the following experiments are not fully available in the

public domain. The following descriptions are based on the methodologies reported in the cited

literature.

NK-1 Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for the NK-1 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1677502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation
(e.g., from hNK1-CHO cells)

Incubation
- Membrane preparation

- Radioligand (e.g., [³H]-Substance P)
- Orvepitant (varying concentrations)

Separation of Bound and Free Ligand
(e.g., Rapid Filtration)

Quantification of Radioactivity
(e.g., Scintillation Counting)
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NK-1 Receptor Binding Assay Workflow

Methodology Overview:

Membrane Preparation: Membranes expressing the human NK-1 receptor (e.g., from

transfected CHO cells) are prepared and homogenized.

Incubation: The membrane preparation is incubated with a radiolabeled ligand for the NK-1

receptor (e.g., [³H]-Substance P) and varying concentrations of the test compound

(orvepitant).

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the

unbound radioligand, typically by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The data are used to generate a competition binding curve, from which the

IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is

determined. The Ki (inhibitory constant) or pKi (-log(Ki)) is then calculated to represent the

binding affinity of the compound.

Ambulatory Cough Monitoring (VitaloJAK™)
This method is used for the objective measurement of cough frequency in clinical trials.

Patient fitted with VitaloJAK™ monitor
(microphone and recording device)

Continuous 24-hour audio recording
in ambulatory setting

Data uploaded for centralized analysis

Semi-automated analysis with algorithm
to remove non-cough sounds

Verification of cough events
by a trained analyst

Generation of cough frequency report
(coughs per hour)
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Ambulatory Cough Monitoring Workflow

Methodology Overview:

Device Setup: The patient is fitted with the VitaloJAK™ ambulatory cough monitor, which

consists of a microphone and a recording device.

Recording: A continuous audio recording is made for a 24-hour period while the patient goes

about their daily activities.

Data Processing: The 24-hour recording is compressed using specialized software to

facilitate analysis.

Analysis: A semi-automated process is used, where an algorithm identifies potential cough

sounds. These are then manually verified by trained analysts to ensure accuracy.

Outcome Measurement: The primary outcome is the number of coughs per hour, which can

be analyzed for different periods (e.g., awake vs. asleep).

Clinical Trial for Major Depressive Disorder (General
Protocol)
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Patient Screening
(Inclusion/Exclusion Criteria, HAM-D ≥ 22)

Randomization (1:1:1)
- Orvepitant 30 mg/day
- Orvepitant 60 mg/day

- Placebo

6-Week Double-Blind Treatment

Efficacy Assessments at Baseline and Follow-up Visits
(Primary: HAM-D)

Safety Monitoring
(Adverse Events, Labs, ECGs)

Data Analysis
(Change from Baseline in HAM-D at Week 6)
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MDD Clinical Trial Workflow

Methodology Overview (based on NCT00880048 and NCT00880399):

Patient Population: Adult outpatients (18-64 years) with a primary diagnosis of Major

Depressive Disorder and a Hamilton Depression Rating Scale (17-item, HAM-D17) score of

≥22.

Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.

Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive orvepitant 30 mg/day,

orvepitant 60 mg/day, or placebo.

Primary Efficacy Endpoint: The change from baseline in the HAM-D17 total score at Week 6.
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Secondary Efficacy Endpoints: Included assessments such as the Quick Inventory of

Depressive Symptomatology (QIDS-SR) and the Clinical Global Impression (CGI) scales.

Safety Assessments: Monitoring of adverse events, laboratory evaluations, vital signs, and

electrocardiograms (ECGs).

Conclusion
Orvepitant is a potent, brain-penetrant NK-1 receptor antagonist that has demonstrated high

levels of central receptor occupancy in humans. Clinical studies have explored its therapeutic

potential in several CNS-related disorders. While it showed promising but inconsistent efficacy

in major depressive disorder, it has demonstrated clinically relevant benefits in patient-reported

outcomes for chronic cough, particularly at a dose of 30 mg per day. Preclinical data also

suggest potential anxiolytic effects. Further research is warranted to fully elucidate the

therapeutic role of orvepitant in conditions driven by substance P-mediated neuronal

hypersensitivity. This technical guide provides a summary of the currently available data to

support ongoing and future research in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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